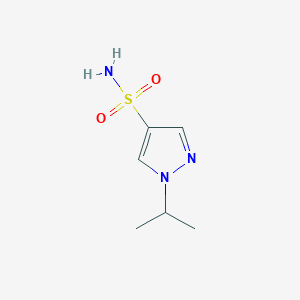

1-Isopropyl-1H-pyrazole-4-sulfonamide

Description

Propriétés

IUPAC Name |

1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-5(2)9-4-6(3-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIPVHZWWAFMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Route Overview

The synthesis of 1-isopropyl-1H-pyrazole-4-sulfonamide generally follows a multi-step process:

- Starting Material Preparation : Synthesis or procurement of 1-isopropyl-1H-pyrazole.

- Sulfonylation : Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring using chlorosulfonic acid.

- Amination : Conversion of the sulfonyl chloride intermediate to the sulfonamide by reaction with an appropriate amine.

This sequence ensures the selective functionalization of the pyrazole ring and formation of the sulfonamide moiety.

Detailed Synthetic Steps

Step 1: Sulfonylation of 1-Isopropyl-1H-pyrazole

- The sulfonylation is performed by reacting 1-isopropyl-1H-pyrazole with chlorosulfonic acid under controlled temperature conditions (typically starting at 0 °C and gradually raised to about 60 °C).

- The reaction is slow and carefully controlled to avoid decomposition and side reactions.

- After sulfonylation, thionyl chloride may be added to convert any sulfonic acid intermediates to the sulfonyl chloride derivative.

- The product, 1-isopropyl-1H-pyrazole-4-sulfonyl chloride, is isolated by extraction, drying, and purification steps such as recrystallization or chromatography.

Step 2: Formation of this compound

- The sulfonyl chloride intermediate reacts with an amine (e.g., ammonia or primary/secondary amines) in the presence of a base such as diisopropylethylamine.

- This nucleophilic substitution occurs typically in polar aprotic solvents like dichloromethane or dimethylformamide at ambient temperature.

- The reaction proceeds over several hours (e.g., 16 h) with monitoring by thin-layer chromatography (TLC).

- The crude sulfonamide product is purified by column chromatography or recrystallization to obtain the pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonylation | 1-Isopropyl-1H-pyrazole + Chlorosulfonic acid | 0 °C to 60 °C | 10 hours | Slow addition under N2 atmosphere; avoid overheating |

| Conversion to sulfonyl chloride | Thionyl chloride added post-sulfonylation | 60 °C | 2 hours | Ensures formation of sulfonyl chloride intermediate |

| Amination | Sulfonyl chloride + amine + DIPEA in DCM | 25–30 °C | 16 hours | Base scavenges HCl; reaction monitored by TLC |

Representative Experimental Data

A study synthesizing pyrazole-4-sulfonamide derivatives (analogous to this compound) reported yields ranging from 41% to 71% depending on the amine used and reaction conditions. The reaction progress was efficiently monitored by TLC and LC-MS, confirming the formation of sulfonamide products without significant side products.

Research Findings and Characterization

- Characterization Techniques : The synthesized compounds are typically characterized by Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 NMR (^13C NMR), and elemental analysis to confirm structural integrity and purity.

- Purification : Column chromatography and recrystallization from solvents such as ethanol or dichloromethane are standard purification methods.

- Reaction Monitoring : TLC and LC-MS are used to track reaction progress and confirm completion.

Comparative Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Sulfonylation | Reaction with chlorosulfonic acid at low to moderate temperature | High regioselectivity; scalable | Requires careful temperature control; corrosive reagents |

| Conversion to sulfonyl chloride | Treatment with thionyl chloride to activate sulfonic acid intermediate | Facilitates subsequent amination | Thionyl chloride is toxic and requires careful handling |

| Amination (Sulfonamide formation) | Reaction with amines in presence of base (DIPEA) in dichloromethane | Mild conditions; high yields possible | Reaction time relatively long; purification needed |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isopropyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

1-Isopropyl-1H-pyrazole-4-sulfonamide is primarily recognized for its role in the synthesis of pharmaceuticals. It serves as an intermediate in the development of drugs targeting neurological disorders, enhancing their efficacy and specificity . Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including:

- Anticancer Agents : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have demonstrated antiproliferative effects against A549 lung cancer cells .

- Antimicrobial Activity : Several derivatives exhibit promising antimicrobial properties. For example, modifications to the pyrazole structure have led to compounds with enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antiviral Activity : Some derivatives have shown potential antiviral effects against viruses like hepatitis A and herpes simplex virus type-1, indicating their versatility in treating infectious diseases .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Pathogen/Condition | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 cells | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Antiviral | Hepatitis A | 20.0 | |

| Antileishmanial | Leishmania infantum | 0.059 |

Agricultural Applications

The compound is also utilized in agricultural chemistry, particularly in the formulation of agrochemicals. Its properties allow for effective pest control while minimizing environmental impacts, aligning with sustainable agricultural practices. The incorporation of sulfonamide groups enhances the efficacy of these compounds against various pests .

Biochemical Research

In biochemical research, this compound acts as a valuable reagent in enzyme assays and metabolic studies. It aids researchers in elucidating enzyme activities and metabolic pathways crucial for drug discovery and development . This application is particularly important for understanding the pharmacokinetics and dynamics of new therapeutic agents.

Case Study 1: Anticancer Properties

A study explored a series of pyrazole sulfonamides for their anticancer activity against various cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced potency against cancer cells, showcasing the compound's potential in cancer therapy .

Case Study 2: Antileishmanial Activity

Research on derivatives of this compound revealed promising antileishmanial activity against Leishmania species. Compounds were tested for cytotoxicity and showed lower cytotoxicity compared to traditional treatments, making them viable candidates for further development .

Mécanisme D'action

The mechanism of action of 1-Isopropyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Positional Isomerism (3- vs. 4-Sulfonamide)

- This compound vs. 1-Isopropyl-1H-pyrazole-3-sulfonamide :

- The 4-sulfonamide isomer (target compound) demonstrates superior stability in HPLC analysis (≥93.53% purity) compared to the 3-sulfonamide analog, which is primarily used as a precursor in sulfonylurea synthesis .

- NMR data reveal distinct aromatic proton environments (e.g., δ = 7.9 ppm for 4-sulfonamide vs. δ = 7.55 ppm for 3-sulfonamide), suggesting altered electronic effects influencing reactivity .

Substituent Effects

- Cyclopropylmethyl vs. Molecular weight increases to 201.25 g/mol, which may affect pharmacokinetic profiles .

Piperazine Sulfonyl Derivative :

- The addition of a piperazine group in 1-((1-Isopropyl-1H-pyrazol-4-yl)sulfonyl)piperazine increases molecular weight to 258.34 g/mol, likely enhancing solubility due to the basic nitrogen in piperazine .

Activité Biologique

1-Isopropyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the context of inflammation and immune response modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its sulfonamide group enhances its solubility and biological activity. The compound's structure can be represented as follows:

Anti-inflammatory Effects

Recent studies have highlighted the compound's role in inhibiting the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. The activation of caspase-1 by NLRP3 leads to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of this pathway by this compound could provide therapeutic benefits for diseases characterized by chronic inflammation, including autoimmune disorders and metabolic syndromes .

Table 1: Summary of Anti-inflammatory Activity

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Inhibition of NLRP3 inflammasome activation | |

| Cytokine release assays | Reduction in IL-1β and IL-18 levels |

Antitumor Activity

The compound has also been investigated for its antitumor properties. It exhibits inhibitory effects against various cancer cell lines, particularly those expressing mutated BRAF and EGFR receptors. These findings suggest that this compound may act as a potential chemotherapeutic agent .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 (Colorectal) | 2.76 | BRAF inhibition |

| PRXF 22Rv1 (Prostate) | 9.27 | EGFR inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- NLRP3 Inflammasome Inhibition : By preventing the assembly of the inflammasome complex, the compound reduces the production of pro-inflammatory cytokines.

- Targeting Kinase Pathways : The compound shows promise in targeting key signaling pathways involved in tumorigenesis, particularly those related to receptor tyrosine kinases .

Case Studies

A notable case study involved patients with Cryopyrin-Associated Periodic Syndromes (CAPS), where traditional anti-inflammatory treatments were insufficient. The administration of this compound led to significant reductions in inflammatory markers and improvement in clinical symptoms, suggesting its potential as a superior treatment option .

Q & A

Q. What are the common synthetic routes for 1-isopropyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves coupling reactions with sulfonamide precursors. For example, this compound was synthesized by reacting 4-isocyanato-8-methyl-1,2,3,5,6,7-hexahydro-s-indacene under conditions outlined in "General Method C3," yielding a white solid (40 mg, 10% yield) . A methodological approach includes refluxing with chloranil, followed by NaOH treatment, washing, drying, and recrystallization from methanol to purify the product .

Q. How is the sulfonamide group introduced during synthesis?

Sulfonamide groups are often introduced via sulfonyl chloride intermediates. While specific data for the target compound is limited, analogous methods (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride synthesis) involve reacting heterocyclic bases with chlorosulfonic acid under controlled temperatures and inert atmospheres to minimize side reactions . Nucleophilic substitution with amines can then yield sulfonamides.

Q. What purification techniques are effective for this compound?

Recrystallization from methanol is a standard method for sulfonamide derivatives, as demonstrated in the purification of sulfonated pyrrole compounds . Additional steps may include column chromatography (silica gel, eluting with ethyl acetate/hexane) or preparative HPLC for higher purity, depending on solubility and byproduct profiles.

Q. How can researchers confirm the compound’s structural identity?

Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze proton environments (e.g., isopropyl group at δ 1.4–1.5 ppm, pyrazole ring protons at δ 7.5–8.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₇H₁₂N₄O₂S: theoretical m/z 217.07).

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

The low yield (10%) reported in one synthesis suggests exploring:

-

Catalysts : Use palladium or copper catalysts for coupling steps, as seen in analogous heterocyclic syntheses .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -

Temperature/Time : Extend reflux duration (e.g., 30–48 hours) or employ microwave-assisted synthesis to enhance reaction efficiency.

-

Solvent Systems : Test polar aprotic solvents (e.g., DMF, DMSO) to improve reactant solubility.

Q. How should contradictions in reported biological activities be analyzed?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). For example, if one study reports NLRP3 inflammasome inhibition while another shows no activity, researchers should:

- Replicate Experiments : Use standardized protocols (e.g., THP-1 macrophages, ATP release assays).

- Control Variables : Match compound purity, storage conditions, and solvent systems (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ differences) .

Q. What methodologies assess the compound’s biological activity in vitro?

- NLRP3 Inflammasome Inhibition : Treat primed macrophages with the compound, then stimulate with LPS/ATP. Measure IL-1β release via ELISA .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to establish non-toxic concentrations (e.g., IC₅₀ > 100 µM).

- Target Binding : Perform SPR (Surface Plasmon Resonance) to quantify binding affinity to recombinant NLRP3.

Q. How should stability and storage be managed to prevent degradation?

- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for purity changes .

Data Contradiction and Methodological Analysis

Q. How to resolve discrepancies in reported spectral data?

Conflicting NMR/MS data may stem from impurities or tautomeric forms. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazole ring protons).

- High-Resolution MS : Confirm exact mass to rule out isobaric interferences.

- Independent Synthesis : Reproduce the compound using alternate routes to verify spectral profiles .

Q. What strategies validate synthetic routes when yields are inconsistent?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Retrosynthetic Analysis : Explore alternative precursors (e.g., isocyanates vs. sulfonyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.